N-phenylazepane-1-carboxamide
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Overview
Description
N-phenylazepane-1-carboxamide is a chemical compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles that have gained significant attention due to their diverse applications in medicinal chemistry and synthetic organic chemistry . This compound, in particular, has shown potential in various scientific research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenylazepane-1-carboxamide typically involves the amidation of azepane derivatives with phenyl isocyanate. One common method includes the use of palladium-catalyzed decarboxylation reactions. For instance, a practical methodology involves the use of palladium trifluoroacetate (Pd(TFA)2) and boron trifluoride diethyl etherate (BF3·Et2O) as catalysts under mild conditions . The reaction proceeds smoothly with carbon dioxide as a byproduct, resulting in high yields of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using carboxylic acid substrates and amines. Catalytic amidation methods, such as those employing N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride (IMesCl-Cl) as a coupling reagent, are often utilized to achieve high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-phenylazepane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenylazepane-1-carboxylic acid, while reduction may produce N-phenylazepane-1-methanol.
Scientific Research Applications
N-phenylazepane-1-carboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-phenylazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex involved in the secretion of proinflammatory cytokines . This inhibition occurs through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway .
Comparison with Similar Compounds
N-phenylazepane-1-carboxamide can be compared with other similar compounds, such as:
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another azepane derivative with potential as an NLRP3 inflammasome inhibitor.
Proheptazine: An opioid analgesic with a similar azepane structure but different pharmacological effects.
The uniqueness of this compound lies in its specific structural features and its ability to modulate distinct biological pathways, making it a valuable compound for various scientific research applications.
Biological Activity
N-phenylazepane-1-carboxamide is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound can be synthesized through various organic reactions. The general synthetic route includes:
- Formation of the Azepane Ring : This is achieved through cyclization reactions involving amino alcohols or diamines.
- Introduction of the Phenyl Group : Typically done via Friedel-Crafts alkylation.
- Attachment of the Carboxamide Group : Accomplished through amidation reactions.
- Additional Side Chains : Such as ethylsulfonylethyl, can be introduced via nucleophilic substitution reactions.
These steps yield a compound that exhibits unique chemical properties due to its azepane structure, differentiating it from similar compounds like piperidine and morpholine derivatives.
Biological Activity
This compound has been investigated for various biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Key findings include:
- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, its effectiveness against Staphylococcus aureus and Escherichia coli has been documented, showing potential for therapeutic applications in treating infections .
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines. Research suggests that it may downregulate pathways involving NF-kB, which is crucial in inflammation .
The biological effects of this compound are thought to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.
- Receptor Modulation : The compound could bind to receptors that mediate pain and inflammation, altering their activity and leading to therapeutic effects .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Properties
IUPAC Name |
N-phenylazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(14-12-8-4-3-5-9-12)15-10-6-1-2-7-11-15/h3-5,8-9H,1-2,6-7,10-11H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUWAHCMYJKNOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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